molecular formula C19H19BrO5 B14346396 4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate CAS No. 93645-61-5

4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate

Cat. No.: B14346396
CAS No.: 93645-61-5
M. Wt: 407.3 g/mol
InChI Key: FDRUQUQPDMJXRG-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-methoxyphenol and 4-[(5-bromopentanoyl)oxy]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, making it reactive towards nucleophiles. This reactivity is utilized in various chemical transformations and biological interactions. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s ability to undergo nucleophilic substitution and its potential biological activity make it distinct from other similar esters .

Properties

CAS No.

93645-61-5

Molecular Formula

C19H19BrO5

Molecular Weight

407.3 g/mol

IUPAC Name

(4-methoxyphenyl) 4-(5-bromopentanoyloxy)benzoate

InChI

InChI=1S/C19H19BrO5/c1-23-15-9-11-17(12-10-15)25-19(22)14-5-7-16(8-6-14)24-18(21)4-2-3-13-20/h5-12H,2-4,13H2,1H3

InChI Key

FDRUQUQPDMJXRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCBr

Origin of Product

United States

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